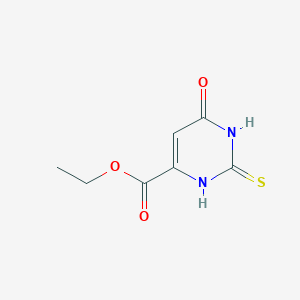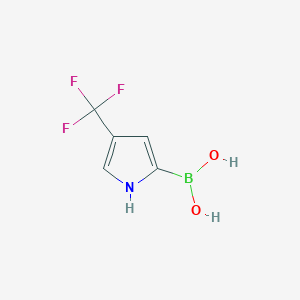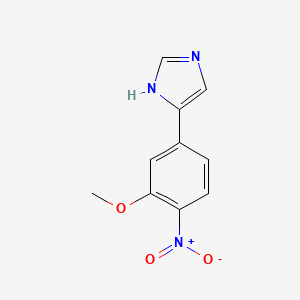
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate is a compound that combines a thiophene ring with a chromene structure Thiophene is a five-membered ring containing sulfur, while chromene is a benzopyran derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate typically involves the condensation of thiophene derivatives with chromene carboxylates. One common method is the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with thiophene-2-yl-ethanol under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chromene ring can be reduced to form dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur on both the thiophene and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, while the chromene moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate is unique due to its combination of thiophene and chromene structures. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H14O3S |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
2-thiophen-2-ylethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H14O3S/c17-16(18-8-7-14-5-3-9-20-14)13-10-12-4-1-2-6-15(12)19-11-13/h1-6,9-10H,7-8,11H2 |
InChI-Schlüssel |
GXKZZOURSYFDNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


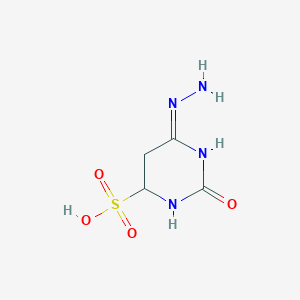
![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
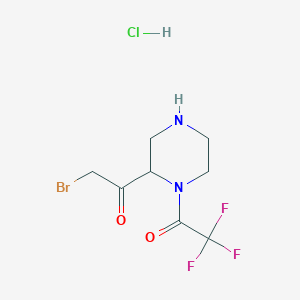

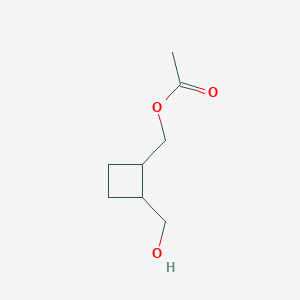
![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
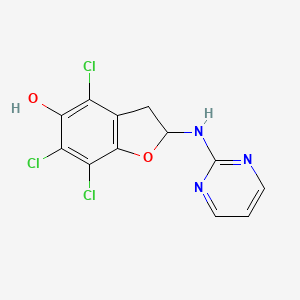
![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
